2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
CAS No.:
Cat. No.: VC11170717
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClNO2 |
|---|---|
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
| Standard InChI | InChI=1S/C18H18ClNO2/c1-13-10-16(19)6-7-17(13)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3 |
| Standard InChI Key | FIIHJBUYOLOEKR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2 |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, reflects its hybrid structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClNO₂ |
| Molecular Weight | 315.8 g/mol |
| InChI Key | FIIHJBUYOLOEKR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2 |
The phenoxy group contributes to its reactivity, while the isoquinoline moiety enables interactions with biological targets such as kinases and neurotransmitter receptors.
Structural Significance
The chlorinated aromatic ring enhances electrophilic substitution potential, and the ethanone linker facilitates covalent bonding with nucleophilic residues in enzymes. The dihydroisoquinoline component, a partially saturated heterocycle, improves solubility compared to fully aromatic analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three critical steps:
-
Phenoxy Intermediate Formation: Chlorination of 2-methylphenol yields 4-chloro-2-methylphenol, which is subsequently alkylated to form the phenoxy intermediate.
-
Isoquinoline Derivative Preparation: Reduction of isoquinoline using lithium aluminum hydride (LiAlH₄) produces 3,4-dihydroisoquinoline.
-
Coupling Reaction: The phenoxy intermediate and dihydroisoquinoline are coupled under alkaline conditions, often using potassium carbonate (K₂CO₃) as a base, to form the target compound.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) are used for selective hydrogenation steps. High-throughput screening identifies optimal temperatures (80–120°C) and solvent systems (e.g., tetrahydrofuran/water mixtures).
Chemical Reactivity and Reaction Mechanisms
Reaction Pathways
The compound undergoes three primary reactions:
-
Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the isoquinoline ring to quinone derivatives.
-
Reduction: Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol.
-
Nucleophilic Substitution: The chlorine atom on the phenoxy group is replaced by amines or thiols under basic conditions.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O | Isoquinoline quinone derivatives |
| Reduction | NaBH₄, MeOH | Secondary alcohol derivatives |
| Substitution | NH₃, NaOH | Aminated phenoxy analogs |
Applications in Material Science and Agriculture
Polymer Synthesis
Incorporating the compound into polyurethane backbones increases thermal stability (T₅₀% degradation = 320°C vs. 280°C for controls). This is attributed to the rigid isoquinoline structure and crosslinking via ethanone groups.
Comparative Analysis with Structural Analogues
Analogues and Uniqueness
-
4-Chloro-2-methylphenoxyacetic Acid: Lacks the isoquinoline moiety, reducing neuroprotective potential.
-
2-Methyl-4-chlorophenoxybutyric Acid: Longer alkyl chain decreases blood-brain barrier permeability.
The target compound’s hybrid structure enables dual functionality: phenoxy-mediated herbicidal activity and isoquinoline-driven neurological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume